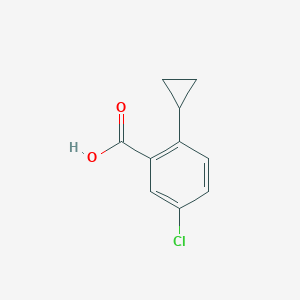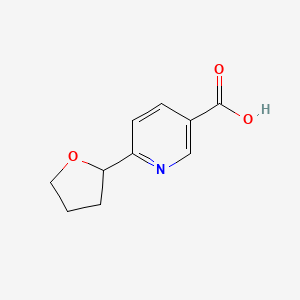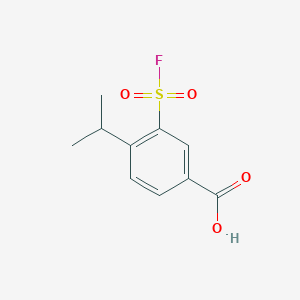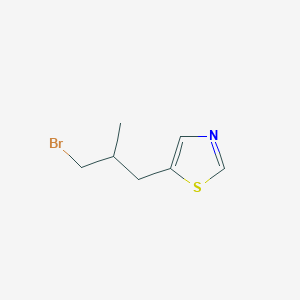
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine is a chemical compound with the molecular formula C7H7ClF2N2 and a molecular weight of 192.59 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals . It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine typically involves the use of pyrimidine derivatives as starting materials. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: Involving the replacement of the chlorine atom with other functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Coupling Reactions: Such as the Suzuki–Miyaura cross-coupling reaction.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学研究应用
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to act as mitochondrial complex I electron transport inhibitors, affecting cellular respiration and energy production . This compound may also interact with enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
5-Chloro-6-difluoromethyl-2-methyl-pyrimidine: Similar in structure but with a methyl group instead of an ethyl group.
4-Chloro-6-difluoromethyl-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine: A more complex derivative with additional functional groups.
Uniqueness
4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine is unique due to its specific combination of chlorine, difluoromethyl, and ethyl groups, which confer distinct chemical and biological properties. Its structural features make it a versatile intermediate in the synthesis of various bioactive compounds .
属性
分子式 |
C7H7ClF2N2 |
|---|---|
分子量 |
192.59 g/mol |
IUPAC 名称 |
4-chloro-6-(difluoromethyl)-2-ethylpyrimidine |
InChI |
InChI=1S/C7H7ClF2N2/c1-2-6-11-4(7(9)10)3-5(8)12-6/h3,7H,2H2,1H3 |
InChI 键 |
UPAMHWGOUNJAQD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=CC(=N1)Cl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


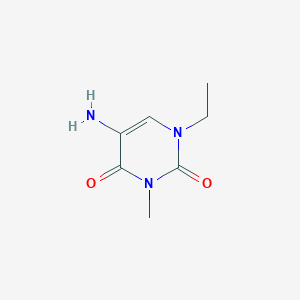
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
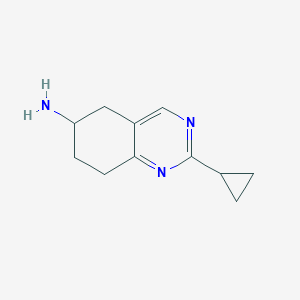
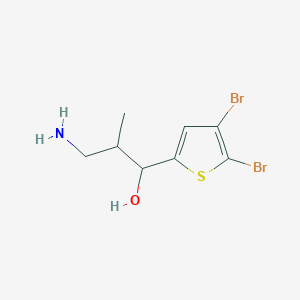
![3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13203080.png)
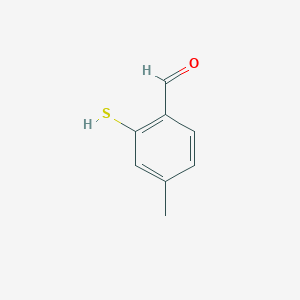
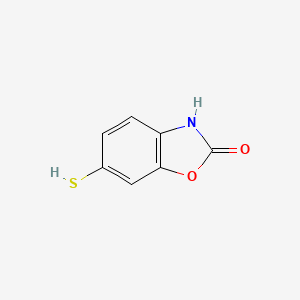
![1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane](/img/structure/B13203090.png)

